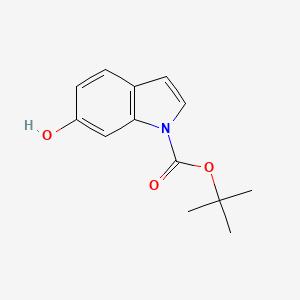

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBDMWFBALQFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646566 | |

| Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-82-2 | |

| Record name | 1,1-Dimethylethyl 6-hydroxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a Boc-protected derivative of 6-hydroxyindole. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the indole ring in organic solvents, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its potential biological significance based on related compounds.

Core Chemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties, with some values predicted based on the known properties of 6-hydroxyindole and the general effects of N-Boc protection.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |

| Molecular Weight | 233.26 g/mol | Calculated |

| CAS Number | Not readily available | - |

| Appearance | Expected to be a solid | Prediction |

| Melting Point | >126-132 °C | Predicted based on 6-hydroxyindole[1] |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |

Synthesis: Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the N-Boc protection of 6-hydroxyindole.

Materials:

-

6-Hydroxyindole (CAS: 2380-86-1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 6-hydroxyindole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature. A catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (6-hydroxyindole) is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectral Data Analysis (Predicted)

While specific spectral data for this compound is not widely published, the following represents expected spectral characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals corresponding to the protons on the indole ring are expected in the aromatic region (δ 6.5-7.5 ppm).

-

N-H Proton: The N-H proton signal of the starting material will be absent.

-

O-H Proton: A broad singlet corresponding to the hydroxyl proton.

-

Boc Group Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will appear in the upfield region (δ ~1.6 ppm).

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal for the carbonyl carbon of the Boc group is expected around δ 150 ppm.

-

Quaternary Carbon of Boc Group: A signal for the quaternary carbon of the tert-butyl group is expected around δ 80-85 ppm.

-

Methyl Carbons of Boc Group: A signal for the methyl carbons of the tert-butyl group is expected around δ 28 ppm.

-

Indole Carbons: Signals for the carbons of the indole ring will be present in the aromatic region.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the carbonyl group in the Boc protector.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed.

-

N-H Stretch: The N-H stretching vibration of the indole ring (around 3400 cm⁻¹) will be absent.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (233.26 g/mol ).

-

A characteristic fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is also expected.

Biological Significance and Potential Applications

While there is no direct research on the biological activity of this compound, studies on its parent compound, 6-hydroxyindole, and other derivatives provide insights into its potential roles.

-

Ferroptosis Inhibition: Recent studies have identified 6-hydroxyindole as an inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases. This suggests that derivatives like the title compound could be investigated as potential neuroprotective agents.

-

OATP1B1 Inhibition: 6-hydroxyindole has been identified as an endogenous long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[2] This transporter is crucial for the clearance of many drugs, and its inhibition can lead to drug-drug interactions. The Boc-protected derivative could serve as a tool compound to study these interactions.

-

Synthetic Building Block: The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. The Boc group allows for selective modification of other parts of the molecule before its removal under acidic conditions.

Visualizations

References

Technical Guide: tert-Butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom at the 7-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a valuable building block for the construction of more complex molecules.[1] The Boc group provides stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 7-bromo-1H-indole-1-carboxylate is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | tert-Butyl 7-bromo-1H-indole-1-carboxylate |

| CAS Number | 868561-17-5[1][2][3][4] |

| Molecular Formula | C₁₃H₁₄BrNO₂[1][2][3][4] |

| Molecular Weight | 296.16 g/mol [1][2][3][4] |

| Appearance | Typically a white to off-white solid[1] |

| Purity | Commercially available with ≥97% purity[1] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-4 |

| ~ 7.5 - 7.6 | d | 1H | H-6 |

| ~ 7.1 - 7.2 | t | 1H | H-5 |

| ~ 7.4 - 7.5 | d | 1H | H-2 |

| ~ 6.5 - 6.6 | d | 1H | H-3 |

| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data [4]

| Chemical Shift (δ) ppm | Assignment |

| ~ 149 - 150 | C=O |

| ~ 135 - 136 | C-7a |

| ~ 130 - 131 | C-3a |

| ~ 128 - 129 | C-2 |

| ~ 125 - 126 | C-6 |

| ~ 124 - 125 | C-4 |

| ~ 121 - 122 | C-5 |

| ~ 107 - 108 | C-3 |

| ~ 102 - 103 | C-7 |

| ~ 83 - 84 | -C(CH₃)₃ |

| ~ 28 - 29 | -C(CH₃)₃ |

Predicted FT-IR Spectral Data [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | C-H stretch (aromatic) |

| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |

| ~ 1730 | Strong | C=O stretch (carbamate) |

| ~ 1580 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (tert-butyl) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1150 | Strong | C-O stretch |

| ~ 750 | Strong | C-H bend (ortho-disubstituted) |

| ~ 550 | Medium-Weak | C-Br stretch |

Experimental Protocols

Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate

The synthesis of tert-butyl 7-bromo-1H-indole-1-carboxylate is typically achieved through the N-protection of 7-bromoindole using di-tert-butyl dicarbonate (Boc₂O). The following is a general, representative protocol.

Materials:

-

7-bromo-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 7-bromoindole (1.0 equiv.) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) to the mixture at room temperature.[5]

-

Stir the reaction mixture at room temperature for several hours (typically 2-4 hours) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.[5]

-

Dilute the reaction mixture with dichloromethane and wash with water and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 7-bromo-1H-indole-1-carboxylate as a solid.[5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides.[6] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the indole core.[7]

Materials:

-

tert-Butyl 7-bromo-1H-indole-1-carboxylate

-

Arylboronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[6]

-

Add the chosen solvent system.

-

Degas the reaction vessel and purge with an inert gas.[6]

-

Heat the mixture to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[6]

-

After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Reactivity and Applications in Drug Discovery

The primary synthetic utility of tert-butyl 7-bromo-1H-indole-1-carboxylate lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-7 position.[1] This allows for the synthesis of 7-substituted indole derivatives, which are of significant interest in medicinal chemistry.[8] For instance, 7-arylindole scaffolds can mimic the adenine region of ATP and bind to the hinge region of protein kinases, making them potential kinase inhibitors for applications in oncology.[8] The introduction of an amino group at the 7-position via Buchwald-Hartwig amination can also lead to potent kinase inhibitors by providing additional hydrogen bond donor/acceptor sites.[8]

Safety Information

Conclusion

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives.[6] The protocols and data presented in this guide demonstrate its utility in key synthetic transformations, providing a robust platform for the generation of diverse molecular libraries for drug discovery and materials science applications. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and intricate molecular structures.[6]

References

In-depth Technical Guide: tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the field of drug discovery and development.

Core Chemical Data

The fundamental properties of this compound are summarized below. The molecular formula of this compound is C₁₃H₁₅NO₃. Based on this, the calculated molecular weight is 233.26 g/mol .

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)C(=O)OC(C)(C)C |

| InChI Key | Not available |

| CAS Number | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the indole nitrogen of 6-hydroxyindole with a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent functionalization of the indole ring.

A general experimental protocol for the N-Boc protection of a hydroxyindole is as follows:

Materials:

-

6-hydroxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Dissolve 6-hydroxyindole (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents) to the solution.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

This synthetic workflow is illustrated in the diagram below:

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the hydroxyl group at the 6-position of the indole ring provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. The Boc-protected nitrogen ensures that reactions can be selectively carried out on other parts of the molecule.

Indole derivatives are known to exhibit a wide range of biological activities, and compounds derived from this intermediate may be investigated for their potential as:

-

Enzyme inhibitors: The indole nucleus can interact with the active sites of various enzymes.

-

Receptor agonists or antagonists: Modification of the scaffold can lead to compounds that bind to specific receptors, modulating their activity.

The logical progression for utilizing this compound in a drug discovery program is outlined below:

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are often designed to target key pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The indole scaffold is a common motif in molecules that interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Further research is required to elucidate the specific biological targets and mechanisms of action for novel compounds synthesized from this versatile intermediate.

An In-depth Technical Guide to tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical structure, synthesis, and its role as a key building block for pharmacologically active molecules, particularly in the fields of oncology and neuroscience.

Chemical Structure and Properties

This compound is an N-Boc protected derivative of 6-hydroxyindole. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate for further chemical modifications.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimentally determined data for this compound is not extensively available in the public domain, the properties of the parent compound, 6-hydroxyindole, and the closely related N-Boc protected 5-hydroxyindole provide valuable reference points.

Table 1: Physicochemical Data of 6-Hydroxyindole and Related Compounds

| Property | 6-Hydroxyindole | N-Boc-5-Hydroxyindole | This compound (Predicted) |

| CAS Number | 2380-86-1[1] | 288155-33-5 | 898746-82-2 (for N-Boc-6-hydroxyindole)[2] |

| Molecular Formula | C₈H₇NO[1] | C₁₃H₁₅NO₃[3] | C₁₃H₁₅NO₃ |

| Molecular Weight | 133.15 g/mol [1] | 233.26 g/mol [3] | 233.26 g/mol |

| Appearance | Solid[1] | Solid[3] | Solid |

| Melting Point | 126-132 °C[1] | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in polar organic solvents | Soluble in organic solvents | Soluble in organic solvents |

Spectral Data

Detailed spectral data for the title compound is not readily found in the literature. However, based on the analysis of its structure and comparison with similar compounds like tert-butyl 7-bromo-1H-indole-1-carboxylate, the following spectral characteristics can be predicted.[4]

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~ 8.0-7.0 (m, Ar-H), ~ 6.5 (d, Ar-H), ~ 5.0 (s, OH), 1.6 (s, 9H, t-Butyl) |

| ¹³C NMR (CDCl₃) | δ ~ 150 (C=O), ~ 150-110 (Ar-C), ~ 84 (quaternary C of t-Butyl), ~ 28 (CH₃ of t-Butyl) |

| IR (KBr) | ν ~ 3400 cm⁻¹ (O-H stretch), ~ 3100 cm⁻¹ (N-H stretch, if deprotected), ~ 2980 cm⁻¹ (C-H stretch), ~ 1700 cm⁻¹ (C=O stretch, Boc), ~ 1600, 1480 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spec (ESI) | m/z [M+H]⁺ = 234.11, [M+Na]⁺ = 256.09 |

Synthesis

The synthesis of this compound can be achieved through a two-step process: the formation of the 6-hydroxyindole core followed by the protection of the indole nitrogen with a Boc group.

Synthesis of 6-Hydroxyindole

Several methods are available for the synthesis of the 6-hydroxyindole scaffold. Two effective protocols are the modified Bischler-Möhlau reaction and a catalyst-free condensation reaction.

This method involves the acid-catalyzed condensation of an α-hydroxyketone (benzoin derivative) with an aminophenol.

-

Reactant Mixture: In a reaction vessel, combine 3 equivalents of m-aminophenol with 1 equivalent of a suitable benzoin derivative.

-

Acid Catalysis: Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of the aminophenol.

-

Reaction Conditions: Heat the mixture to 135 °C for 30 minutes. Remove the water formed during the reaction using a Dean-Stark apparatus under a weak vacuum (60–70 mm Hg).

-

Work-up: After completion, treat the reaction mass with 15% hydrochloric acid.

-

Isolation and Purification: Filter the mixture, wash the solid residue with water, and dry. The resulting mixture of 4- and 6-hydroxyindoles can be separated by column chromatography.

Caption: Experimental workflow for the modified Bischler-Möhlau synthesis of 6-hydroxyindole.

N-Boc Protection

The final step is the protection of the indole nitrogen with a tert-butoxycarbonyl group.

-

Reaction Setup: Dissolve 6-hydroxyindole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Applications in Drug Development and Signaling Pathways

The 6-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[5] Its derivatives are being investigated for various therapeutic applications, including oncology, infectious diseases, and neurological disorders.

Role in Neuroscience: Inhibition of Ferroptosis

Recent studies have identified 6-hydroxyindole as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5] Ferroptosis is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5]

Hydroxyindoles, including the 6-hydroxy isomer, are believed to exert their anti-ferroptotic effects through their intrinsic radical-trapping antioxidant activity.[5] They can neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and protecting cells from ferroptotic death.

Caption: Simplified signaling pathway of ferroptosis and its inhibition by 6-hydroxyindole derivatives.

Potential in Oncology

The 6-hydroxyindole core is a precursor for the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are being explored as potential anticancer immunomodulators.[5] Additionally, indole derivatives have shown promise as anti-breast cancer agents by inducing apoptosis and disrupting tubulin polymerization.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its protected 6-hydroxyindole core provides a strategic starting point for the development of novel therapeutic agents targeting a range of diseases, from neurodegeneration to cancer. The synthetic routes outlined in this guide offer reliable methods for its preparation, enabling further exploration of its potential in drug discovery and development. The compound's role as a ferroptosis inhibitor highlights a particularly promising avenue for future research in the treatment of neurological disorders.

References

- 1. 6-羟基吲哚 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Hydroxyindole | CAS#:2380-86-1 | Chemsrc [chemsrc.com]

- 3. N-Boc-5-Hydroxyindole | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Anticipated Biological Activity of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] The 6-hydroxyindole scaffold, in particular, presents a phenolic hydroxyl group that suggests a strong potential for antioxidant activity, which is a key factor in mitigating cellular damage implicated in cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] This technical guide provides a prospective analysis of this compound, a derivative where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. While direct biological data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds to build a strong hypothesis for its potential as a bioactive agent. We will explore its synthetic considerations, outline detailed experimental protocols for evaluating its antioxidant, anticancer, and neuroprotective properties, and provide a framework for interpreting the potential findings. This guide is intended for researchers in drug discovery and medicinal chemistry who are interested in exploring the therapeutic potential of novel indole derivatives.

Introduction and Rationale

The indole scaffold is a privileged structure in drug discovery, with numerous derivatives approved for treating a range of conditions from migraines to cancer.[5] The substitution pattern on the indole ring plays a critical role in defining its biological activity. The presence of a hydroxyl group at the C6 position is of particular interest as it imparts phenolic character, making these compounds potential hydrogen donors for neutralizing free radicals.[4]

The subject of this guide, this compound, features two key functionalities:

-

The 6-hydroxy group: This phenolic moiety is the primary driver for the hypothesized antioxidant activity. By donating a hydrogen atom, it can quench reactive oxygen species (ROS), a mechanism known to be protective against a variety of pathological conditions.

-

The N-tert-butoxycarbonyl (N-Boc) group: In synthetic chemistry, the Boc group is a common protecting group for the indole nitrogen, preventing its participation in unwanted side reactions.[6] However, its presence also significantly alters the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity and pharmacokinetic profile.[7]

Given the established importance of the 6-hydroxyindole core, this guide will provide a comprehensive framework for the systematic evaluation of its N-Boc protected derivative, with a focus on its potential antioxidant, anticancer, and neuroprotective effects.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various established methods for indole synthesis, often involving the protection of a precursor like 6-hydroxyindole. A general synthetic approach is outlined below.

Caption: A plausible synthetic route to the target compound.

Physicochemical Properties of Interest:

| Property | Influence of 6-OH group | Influence of N-Boc group | Anticipated Overall Property |

| Acidity | Weakly acidic phenolic proton. | Electron-withdrawing, may slightly increase the acidity of the 6-OH proton. | Weakly acidic. |

| Lipophilicity (LogP) | Increases polarity, reducing LogP. | Bulky, non-polar group, significantly increases LogP. | Moderately to highly lipophilic. |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | Carbonyl oxygen acts as a hydrogen bond acceptor. | Can participate in hydrogen bonding. |

| Metabolic Stability | Phenolic OH is a potential site for glucuronidation or sulfation. | The tert-butyl group can be sterically hindering, potentially slowing metabolism at the N1 position.[7] | The 6-OH is a likely site of phase II metabolism. |

Hypothesized Biological Activities and Experimental Evaluation

Antioxidant Activity

Rationale: The phenolic hydroxyl group at the C6 position is structurally analogous to the antioxidant butylated hydroxyanisole (BHA).[4] This suggests that this compound could act as a free radical scavenger by donating its phenolic hydrogen atom.

Experimental Workflow:

Caption: Workflow for in vitro antioxidant screening.

Detailed Protocols:

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4][8]

This assay measures the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of the test compound in 10 mL of methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the appropriate solvent. Prepare similar dilutions for a positive control like BHA or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each working solution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol/DMSO. For the control, add 100 µL of DPPH solution and 100 µL of solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

% Radical Scavenging Activity (%RSA) = [ (A_control - A_sample) / A_control ] x 100

-

Plot %RSA against concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [4][8]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

ABTS•+ Radical Solution: Mix the ABTS stock solution with 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

ABTS•+ Working Solution: Dilute the radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Follow the same procedure for preparing test compound and control working solutions as in the DPPH assay.

-

Add 20 µL of each working solution to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the % inhibition and IC50 value as described for the DPPH assay.

-

Anticancer Activity

Rationale: The indole scaffold is present in many anticancer agents.[1][9] Derivatives of indole have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines. The potential antioxidant properties of the 6-hydroxy group may also contribute to anticancer effects by mitigating oxidative stress, which is often elevated in cancer cells.

Experimental Workflow:

Caption: Workflow for in vitro anticancer screening.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [9]

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Assay Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO 0.1%).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

% Cell Viability = [ (Abs_sample / Abs_control) ] x 100

-

Determine the IC50 value, the concentration that inhibits 50% of cell growth.

-

Neuroprotective Activity

Rationale: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases like Alzheimer's and Parkinson's.[10] Compounds with antioxidant properties, such as α-phenyl-N-tert-butylnitrone (PBN), have shown neuroprotective effects in various models.[11] The hypothesized antioxidant capacity of this compound suggests it may protect neuronal cells from oxidative damage.

Experimental Workflow:

Caption: Workflow for evaluating in vitro neuroprotection.

Detailed Protocol: Oxidative Stress Model in SH-SY5Y Cells

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 2-4 hours.

-

Induce oxidative stress by adding an oxidant like tert-butyl hydroperoxide (t-BHP) or hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 200-300 µM).

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay as described previously.

-

-

Analysis:

-

Compare the viability of cells treated with the oxidant alone to those pre-treated with the test compound. A significant increase in viability in the pre-treated group indicates a neuroprotective effect.

-

Data Interpretation and Future Directions

The experimental workflows described above will generate quantitative data (IC50 values) to assess the potency of this compound in each area of activity.

-

Strong Antioxidant Activity (low IC50 in DPPH/ABTS assays): This would provide a strong mechanistic basis for any observed anticancer or neuroprotective effects.

-

Selective Anticancer Activity (low IC50 against cancer cells, high IC50 against non-cancer cells): This would suggest the compound is a promising candidate for further development. Mechanistic studies, such as cell cycle analysis or western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins), would be the next logical step.

-

Significant Neuroprotection: This would warrant further investigation in more complex models, such as primary neuronal cultures or in vivo models of neurodegeneration.

A critical aspect of the analysis will be to evaluate the contribution of the N-Boc group. It would be highly informative to synthesize and test the corresponding N-H analog (6-hydroxyindole) in parallel. This comparison would elucidate whether the N-Boc group enhances or diminishes activity, or if it primarily serves to modulate physicochemical properties like cell permeability.

Conclusion

While this compound is not yet a well-characterized molecule in the biological literature, its structural features provide a compelling rationale for its investigation as a bioactive agent. The 6-hydroxyindole core strongly suggests antioxidant potential, which in turn implies possible applications in cancer and neuroprotection. The N-Boc group, while often considered a simple protecting group, will undoubtedly influence the molecule's overall profile and may offer a handle for tuning its properties. The experimental protocols detailed in this guide provide a robust and validated roadmap for any researcher aiming to unlock the therapeutic potential of this promising indole derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. iris.unito.it [iris.unito.it]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]

- 8. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of alpha-phenyl-tert-butyl nitrone on neuronal survival and motor function following intrastriatal injections of quinolinate or 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Boc-Protected 6-Hydroxyindole: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyindole is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] Its indole core, featuring a hydroxyl group at the 6-position, offers a reactive site for diverse chemical modifications, establishing it as an essential intermediate in medicinal chemistry.[1] The strategic use of protecting groups is paramount in multi-step syntheses to ensure selectivity and achieve desired chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the nitrogen atom of indoles. This guide provides an in-depth overview of Boc-protected 6-hydroxyindole as a synthetic intermediate, covering its synthesis, applications, and deprotection, complete with experimental protocols and quantitative data.

The Boc protecting group offers several advantages in the synthesis of indole derivatives:

-

Stability : It is stable to a wide range of nucleophilic and basic conditions.[2]

-

Mild Removal : It can be removed under acidic conditions that are often mild enough to preserve other sensitive functional groups.[3]

-

Improved Solubility : The lipophilic nature of the Boc group can enhance the solubility of indole intermediates in organic solvents.[3]

-

Directed Functionalization : The bulky Boc group can direct metallation and other functionalization reactions to specific positions on the indole ring.[4]

Synthesis of the 6-Hydroxyindole Core

A common method for the synthesis of 6-hydroxyindoles is the modified Bischler-Möhlau reaction. This approach involves the condensation of an aminophenol with a benzoin derivative at a lower temperature than traditionally used, which improves yields and minimizes the formation of tarry by-products.[5][6]

Experimental Protocol: Modified Bischler-Möhlau Reaction[6]

-

Reactant Mixture : Add benzoin (1 equivalent) to 3-aminophenol (3 equivalents).

-

Acid Catalysis : Add hydrochloric acid (1.5 ml of 10M per 0.082 mmol of aminophenol).

-

Reaction Conditions : Heat the reaction mixture for 30 minutes at 135 °C. During the reaction, collect the water condensate using a Dean-Stark apparatus attached to a weak vacuum.

-

Work-up : After the reaction, treat the resulting mass with 15% hydrochloric acid.

-

Purification : Filter the mixture, wash with water, and dry. The dry residue, containing a mixture of 4- and 6-hydroxyindoles, is then separated using column chromatography.

N-Boc Protection of 6-Hydroxyindole

The protection of the indole nitrogen with a Boc group is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol: Boc Protection of an Amine[7][8]

-

Dissolution : Dissolve the amine (6-hydroxyindole) in a suitable solvent such as tetrahydrofuran (THF), water, or a mixture of THF and water.[7]

-

Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]

-

Reaction Conditions : Stir the reaction mixture at room temperature for 6-12 hours.[7]

-

Isolation : Isolate the product by evaporating the solvent under vacuum.

-

Purification : Proceed with purification, typically through column chromatography.

Applications of Boc-Protected 6-Hydroxyindole in Synthesis

Boc-protected 6-hydroxyindole is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Boc group allows for selective reactions at other positions of the indole ring, such as C-H borylation, which is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.[9]

Key Therapeutic Areas for 6-Hydroxyindole Derivatives:[1]

-

Oncology : Precursor for tryptophan dioxygenase inhibitors.

-

Infectious Diseases : Used in the preparation of agents against tuberculosis and HIV.

-

Metabolic Disorders : A reactant for creating indoleoxyacetic acid derivatives.

-

Neurological Disorders : Serves as a precursor for dopaminergic agents and atypical antipsychotics.

Deprotection of Boc-6-Hydroxyindole

The removal of the Boc group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

Experimental Protocols for Boc Deprotection

Method 1: Acidic Hydrolysis (TFA) [7][10]

-

Dissolution : Dissolve the Boc-protected indole in dichloromethane (DCM).

-

Acid Addition : Add trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.

-

Reaction Conditions : Stir the mixture at room temperature for 2-12 hours. The reaction can be monitored by TLC.

-

Isolation : Evaporation of the solvent and excess acid under vacuum is often sufficient to isolate the deprotected product as a salt.

Method 2: Acidic Hydrolysis (HCl in Dioxane) [10][11]

-

Reagent : Use a solution of 4M HCl in dioxane.

-

Reaction Conditions : Dissolve the Boc-protected compound in the HCl/dioxane solution and stir at 0 °C to room temperature.

-

Monitoring : Track the reaction progress by TLC.

-

Work-up : Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the indole.

Method 3: Mild Deprotection with Oxalyl Chloride [2]

-

Reagent Preparation : Prepare a solution of oxalyl chloride in methanol.

-

Reaction Conditions : Add the Boc-protected compound to the solution and stir at room temperature for 1-4 hours.

-

Yields : This method has been reported to provide yields up to 90%.[2]

Quantitative Data Summary

The following tables summarize quantitative data gathered from various sources regarding the synthesis and reactions of hydroxyindoles and Boc-protected amines.

Table 1: Synthesis of Hydroxyindoles via Modified Bischler-Möhlau Reaction

| Entry | Benzoin Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzoin | 2,3-diphenyl-6-hydroxyindole | High | [6] |

| 2 | Anisoin | 2,3-bis(4-methoxyphenyl)-6-hydroxyindole | High | [6] |

| 3 | Piperil | 2,3-bis(benzo[d][1][6]dioxol-5-yl)-6-hydroxyindole | High |[6] |

Table 2: General Conditions for N-Boc Protection and Deprotection

| Process | Reagents | Solvent | Temperature | Time | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Protection | Boc₂O, TEA, DMAP | THF | Room Temp. | - | 90-95% | [8] |

| Deprotection | 20% TFA | DCM | Room Temp. | 2 h | >95% (substrate dependent) | [11] |

| Deprotection | 4M HCl | Dioxane | 0 °C - Room Temp. | - | High | [11] |

| Deprotection | Oxalyl Chloride | Methanol | Room Temp. | 1-4 h | up to 90% |[2] |

Conclusion

Boc-protected 6-hydroxyindole is a highly valuable and versatile intermediate in the field of organic synthesis and drug discovery. The straightforward methods for its preparation, coupled with the stability and reliable deprotection of the Boc group, allow for complex molecular architectures to be constructed with high degrees of selectivity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic building block in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08610D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. distantreader.org [distantreader.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Boc-anhydride [en.highfine.com]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes a plausible experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

This compound features an indole core with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The Boc group enhances the solubility of the molecule in organic solvents and allows for selective reactions at other positions of the indole ring.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related indole derivatives and standard chemical shift and absorption frequency charts.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | br s | 1H | -OH |

| ~ 7.50 | d, J = 8.4 Hz | 1H | H-4 |

| ~ 7.45 | d, J = 2.8 Hz | 1H | H-7 |

| ~ 7.20 | d, J = 3.6 Hz | 1H | H-2 |

| ~ 6.85 | dd, J = 8.4, 2.4 Hz | 1H | H-5 |

| ~ 6.50 | d, J = 3.6 Hz | 1H | H-3 |

| ~ 1.65 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C=O (Boc) |

| ~ 150.0 | C-6 |

| ~ 136.0 | C-7a |

| ~ 125.0 | C-3a |

| ~ 124.0 | C-2 |

| ~ 121.0 | C-4 |

| ~ 112.0 | C-5 |

| ~ 107.0 | C-7 |

| ~ 103.0 | C-3 |

| ~ 84.0 | -C (CH₃)₃ |

| ~ 28.5 | -C(C H₃)₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400-3300 | Broad, Strong | O-H stretch (phenolic) |

| ~ 3100-3000 | Medium | C-H stretch (aromatic) |

| ~ 2980-2930 | Medium | C-H stretch (aliphatic) |

| ~ 1725 | Strong | C=O stretch (carbamate) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (carbamate) |

| ~ 1150 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 233 | [M]⁺ (Molecular ion) |

| 177 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 133 | [M - Boc]⁺ (Loss of Boc group) |

| 105 | [C₇H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis Protocol: N-Boc Protection of 6-Hydroxyindole

This procedure describes the protection of the indole nitrogen of 6-hydroxyindole using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

6-Hydroxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 6-hydroxyindole (1.0 equivalent) in anhydrous DCM or THF, add DMAP (0.1 equivalents).

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

-

3.2. Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate by dissolving a small amount in a volatile solvent (e.g., DCM) and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Obtain the mass spectrum using electrospray ionization (ESI) or electron ionization (EI) techniques. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

-

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow.

An In-depth Technical Guide to the Solubility of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive experimental framework for determining its solubility in various solvents. The methodologies presented are based on established protocols for similar indole derivatives and are designed to yield reliable and reproducible data crucial for drug discovery and development processes such as formulation, purification, and biological screening. This guide includes a detailed experimental protocol for the widely accepted shake-flask method, a template for data presentation, and workflow visualizations to aid in experimental design and contextual understanding of solubility's role in compound developability.

Introduction

This compound is a substituted indole derivative of significant interest in the synthesis of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as the 6-hydroxy and N-Boc protecting groups can substantially influence the molecule's physicochemical properties, including its solubility. A thorough understanding of a compound's solubility is fundamental for its progression through the drug development pipeline, impacting everything from initial screening to final dosage form design.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar hydroxyl (-OH) group and the carbonyl (C=O) of the carbamate suggests potential for hydrogen bonding, which may confer some solubility in polar protic and aprotic solvents. However, the bulky, nonpolar tert-butyl group and the bicyclic indole core contribute to its lipophilicity, suggesting good solubility in many organic solvents. The overall solubility will be a balance of these competing factors. Empirical determination is necessary for quantitative assessment.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2] This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.)

-

Glass vials with screw caps or other suitable sealed vessels

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard and sample preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[1]

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is recommended to perform a preliminary time-course experiment to determine the optimal equilibration time.[3]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess, undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the samples.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration). Chromatographic separation of indole derivatives can typically be achieved using a C18 column with a gradient elution of water (often with a modifier like formic or acetic acid) and acetonitrile or methanol.[4][5]

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Data Presentation

Quantitative solubility data should be organized in a clear and structured format to allow for easy comparison across different conditions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Method |

| Water | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| DMSO | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| [Other Solvent] | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| Water | 37 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Role in Drug Development

Solubility is a critical parameter assessed early in the drug discovery process. The following diagram illustrates a generalized workflow for compound developability assessment, highlighting the importance of physicochemical properties like solubility.

Caption: Workflow for compound developability assessment in drug discovery.

Conclusion

While direct quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to generate this essential information. The detailed shake-flask protocol, coupled with HPLC analysis, represents a reliable method for determining thermodynamic solubility. The systematic collection and organization of these data, as outlined in the provided table, will be invaluable for the rational design of future experiments, including formulation development, in vitro and in vivo studies, and ultimately, for assessing the overall developability of this and related compounds. Integrating solubility assessment early in the research and development process is a critical step toward mitigating downstream risks and increasing the probability of successful drug candidate progression.[6]

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why Use Developability Assessments Early in Your Discovery Workflow? [biointron.com]

Technical Guide: Stability and Storage of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a bifunctional molecule featuring a hydroxyindole core protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The stability and proper storage of this compound are critical for maintaining its integrity and ensuring the reliability of experimental results in research and drug development. This guide provides an in-depth overview of the anticipated stability profile, recommended storage conditions, and potential degradation pathways based on the known chemistry of its constituent functional groups.

Chemical Stability Profile

The stability of this compound is primarily dictated by two key structural features: the N-Boc protecting group and the hydroxyindole ring system.

-

N-Boc Group: The tert-butoxycarbonyl group is a widely used amine protecting group. It is known to be stable under basic and nucleophilic conditions but is labile to acidic conditions.[1][2] Thermal cleavage is also a known degradation pathway, typically at elevated temperatures.[3][4][5]

-

Hydroxyindole Ring: The indole nucleus, particularly with a hydroxyl substituent, can be susceptible to oxidation. The phenolic hydroxyl group may be sensitive to basic conditions and the presence of oxidizing agents.

A summary of the expected stability of the N-Boc group under various conditions is presented below.

Data Presentation: Stability of the N-Boc Protecting Group

| Condition Category | Reagent/Condition | Expected Stability/Outcome | Citations |

| Acidic | Strong Acids (e.g., TFA, HCl, H₂SO₄) | Labile: Rapid cleavage of the Boc group. | [1][3][4] |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Labile: Cleavage of the Boc group. | [6] | |

| Mildly Acidic (e.g., silica gel, some ionic liquids) | Potentially Labile: Cleavage may occur, sometimes selectively. | [3][6] | |

| Basic | Strong Bases (e.g., NaOH, KOH) | Generally Stable: The Boc group is resistant to cleavage. | [1][2] |

| Mild Bases (e.g., NaHCO₃, Et₃N) | Stable: No significant degradation expected. | [1] | |

| Nucleophilic | Various Nucleophiles | Generally Stable. | [1][2] |

| Thermal | Elevated Temperatures (>100 °C) | Potentially Labile: Thermal deprotection can occur. | [3][4][5] |

| Oxidative | Common Oxidizing Agents | The indole ring and hydroxyl group are more likely to be affected than the Boc group. | |

| Reductive | Common Reducing Agents | Generally Stable. |

Recommended Storage and Handling

Based on the general guidelines for indole derivatives and N-Boc protected compounds, the following storage and handling procedures are recommended:

-

Storage Temperature: For long-term storage, it is advisable to store the compound in a cool environment. Refrigeration (2-8 °C) is a common practice.[7] For enhanced stability, particularly to slow potential long-term degradation, storage at -20 °C is also recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the hydroxyindole ring.

-

Container: Use a tightly sealed, light-resistant container to protect from moisture and light.[8]

-

Handling: Handle in a well-ventilated area.[8] Avoid contact with skin and eyes.[7] Avoid creating dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be the cleavage of the N-Boc group and oxidation of the indole ring.

Caption: General degradation pathways for this compound.

Experimental Protocols: General Workflow for Stability Assessment

While specific protocols for this compound are unavailable, a general workflow for assessing its stability can be proposed.

Objective: To determine the stability of this compound under various stress conditions (e.g., acidic, basic, thermal, oxidative, photolytic).

Materials:

-

This compound

-

Appropriate solvents (e.g., methanol, acetonitrile, water)

-

Stressing agents (e.g., HCl, NaOH, H₂O₂)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Solution Preparation: Prepare stock solutions of the compound in a suitable solvent.

-

Stress Conditions:

-

Acidic: Add a specific concentration of acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.

-

Basic: Add a specific concentration of base (e.g., 0.1 M NaOH) to another aliquot.

-

Thermal: Incubate an aliquot at an elevated temperature (e.g., 60 °C, 80 °C).

-

Oxidative: Add a specific concentration of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot.

-

Photolytic: Expose an aliquot to a controlled light source (e.g., UV lamp).

-

Control: Keep an aliquot under normal storage conditions.

-

-

Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining parent compound and detect any degradation products. LC-MS can be used to identify the structure of major degradants.

-

Data Evaluation: Calculate the percentage of degradation over time for each condition.

Caption: A general experimental workflow for assessing the stability of a chemical compound.

Conclusion

While lacking specific data for this compound, a conservative approach to its storage and handling is recommended. The primary stability concerns are the acid-lability of the N-Boc group and the potential for oxidation of the hydroxyindole ring. Storing the compound in a cool, dry, dark, and inert environment is crucial for preserving its quality. For any application where stability is a critical factor, it is imperative to conduct dedicated stability studies.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

The Pivotal Role of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate in Modern Drug Discovery: A Technical Guide

An In-depth Exploration of a Versatile Synthetic Intermediate for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Among the vast array of indole derivatives, tert-Butyl 6-hydroxy-1H-indole-1-carboxylate has emerged as a particularly valuable building block in drug discovery. Its strategic combination of a reactive hydroxyl group and a protecting tert-butoxycarbonyl (Boc) group on the indole nitrogen makes it a versatile intermediate for the synthesis of a diverse range of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the burgeoning role of this compound and its core 6-hydroxyindole structure in the development of novel therapeutics, particularly in the realms of oncology and neuroprotection. This document details its known biological targets, summarizes quantitative data from related compounds, provides in-depth experimental protocols for relevant biological assays, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Significance of the 6-Hydroxyindole Scaffold

The 6-hydroxyindole moiety is a key pharmacophore found in various natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, and a site for further functionalization, while the indole ring itself can participate in various non-covalent interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) group onto the indole nitrogen serves a dual purpose: it protects the nitrogen from unwanted reactions during synthesis and enhances the solubility of the molecule in organic solvents, facilitating its use in a broader range of chemical transformations.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the N-Boc protection of 6-hydroxyindole.

General Synthetic Protocol:

A representative procedure for the N-Boc protection of an indole is as follows: To a solution of the indole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), is added 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst. Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) is then added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-Boc protected indole.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH) |

Role in Drug Discovery: A Versatile Building Block

While direct biological activity data for this compound is limited, its significance lies in its utility as a precursor to a multitude of biologically active compounds. The 6-hydroxyindole core has been identified as a modulator of key biological processes, positioning this scaffold as a promising starting point for drug design.

Anticancer Potential: Insights from Related Compounds

Derivatives of the structurally similar 6-methoxyindole have shown potent anticancer activity. These compounds often act as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. The 6-hydroxy group of the title compound offers a handle to synthesize analogous compounds with potentially improved activity or pharmacokinetic profiles.

Quantitative Data for a Related 6-Methoxyindole Derivative:

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | SK-OV-3 (Ovarian) | < 0.1 |

| NCI-H460 (Lung) | < 0.1 | |

| DU-145 (Prostate) | < 0.1 |

Data extracted from a study on indole-based anti-cancer agents inspired by OXi8006.[1]

Neuroprotective Potential: Inhibition of Ferroptosis

Recent studies have identified 6-hydroxyindole as an inhibitor of ferroptosis, an iron-dependent form of programmed cell death implicated in the pathology of various neurodegenerative diseases. This finding opens up new avenues for the development of neuroprotective agents based on the 6-hydroxyindole scaffold. The lipophilic nature of the Boc-protected derivative may enhance its ability to cross the blood-brain barrier.

Modulation of Drug Metabolism: OATP1B1 Inhibition